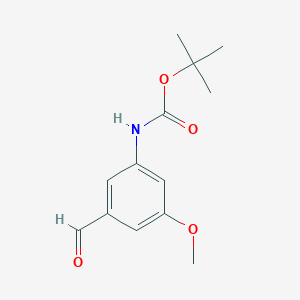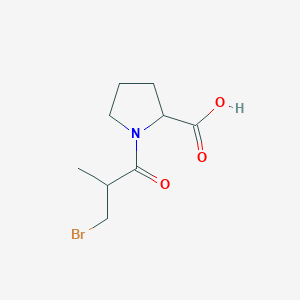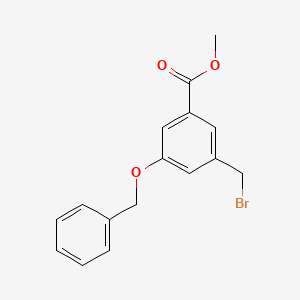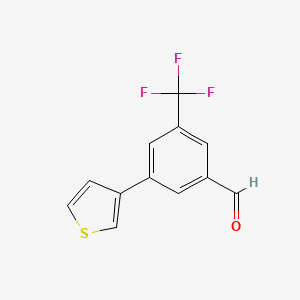![molecular formula C6H10N2O2 B12069015 2-[(1-Methyl-1H-pyrazol-4-yl)oxy]ethan-1-ol](/img/structure/B12069015.png)
2-[(1-Methyl-1H-pyrazol-4-yl)oxy]ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(1-Methyl-1H-pyrazol-4-yl)oxy]ethan-1-ol is an organic compound that features a pyrazole ring attached to an ethan-1-ol group through an oxygen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Methyl-1H-pyrazol-4-yl)oxy]ethan-1-ol typically involves the reaction of 1-methyl-1H-pyrazole with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 1-methyl-1H-pyrazole and ethylene oxide.
Reaction Conditions: The reaction is typically conducted in the presence of a base, such as sodium hydroxide, at a temperature of around 50-60°C.
Procedure: The 1-methyl-1H-pyrazole is dissolved in a suitable solvent, such as ethanol, and ethylene oxide is slowly added to the reaction mixture. The reaction is allowed to proceed for several hours, after which the product is isolated and purified using standard techniques such as distillation or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
2-[(1-Methyl-1H-pyrazol-4-yl)oxy]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-[(1-Methyl-1H-pyrazol-4-yl)oxy]acetaldehyde or 2-[(1-Methyl-1H-pyrazol-4-yl)oxy]acetic acid.
Reduction: Formation of 2-[(1-Methyl-1H-pyrazol-4-yl)oxy]ethane.
Substitution: Formation of 2-[(1-Methyl-1H-pyrazol-4-yl)oxy]ethyl halides or amines.
科学的研究の応用
2-[(1-Methyl-1H-pyrazol-4-yl)oxy]ethan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 2-[(1-Methyl-1H-pyrazol-4-yl)oxy]ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
2-(1-Methyl-1H-pyrazol-4-yl)morpholine: This compound features a morpholine ring instead of an ethan-1-ol group.
2-(1-Methyl-1H-pyrazol-4-yl)ethan-1-amine: This compound has an amine group instead of a hydroxyl group.
2-(1-Methyl-1H-pyrazol-4-yl)ethan-1-thiol: This compound has a thiol group instead of a hydroxyl group.
Uniqueness
2-[(1-Methyl-1H-pyrazol-4-yl)oxy]ethan-1-ol is unique due to its specific combination of a pyrazole ring and an ethan-1-ol group. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
特性
分子式 |
C6H10N2O2 |
|---|---|
分子量 |
142.16 g/mol |
IUPAC名 |
2-(1-methylpyrazol-4-yl)oxyethanol |
InChI |
InChI=1S/C6H10N2O2/c1-8-5-6(4-7-8)10-3-2-9/h4-5,9H,2-3H2,1H3 |
InChIキー |
VVILYEBOVKRSLF-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(C=N1)OCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzenamine, 2-fluoro-6-[(trifluoromethyl)sulfonyl]-](/img/structure/B12068944.png)






![1-[6-(Trifluoromethyl)quinazolin-4-yl]methanamine](/img/structure/B12068987.png)






